5-Amino-1-methyl-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with an amino group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1-methylimidazole with chloroacetic acid in the presence of a base can yield the desired product. Another method involves the use of nitrile precursors, which undergo cyclization and subsequent hydrolysis to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, is gaining attention in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroimidazole derivatives, alcohol derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Amino-1-methyl-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with the target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-imidazole-4-carboxylic acid: Lacks the methyl group at the 1-position.
1-Methyl-1H-imidazole-4-carboxylic acid: Lacks the amino group at the 5-position.
5-Nitro-1-methyl-1H-imidazole-4-carboxylic acid: Contains a nitro group instead of an amino group at the 5-position.
Uniqueness
5-Amino-1-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-amino-1-methylimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-2-7-3(4(8)6)5(9)10/h2H,6H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTRCZCLLFSZHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365116 |
Source
|
Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112277-40-4 |
Source
|
Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.